2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride
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Overview
Description
2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a 4-methoxyphenyl group attached to a sulfanyl group, which is further connected to a 2-methylpropanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride typically involves the reaction of 4-methoxybenzyl mercaptan with 2-methylpropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and thioesters.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols and Thiols: Formed through reduction.
Scientific Research Applications
2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications to modify and study different molecular systems.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
4-Methoxybenzyl chloride: Contains the 4-methoxyphenyl group but lacks the sulfanyl and acyl chloride functionalities.
2-Methylpropanoyl chloride: Contains the acyl chloride group but lacks the 4-methoxyphenyl and sulfanyl groups.
Uniqueness
2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride is unique due to the combination of the 4-methoxyphenyl, sulfanyl, and acyl chloride functionalities. This unique structure imparts specific reactivity and properties that are not found in the individual components or other similar compounds.
Properties
CAS No. |
177351-56-3 |
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Molecular Formula |
C12H15ClO2S |
Molecular Weight |
258.76 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-2-methylpropanoyl chloride |
InChI |
InChI=1S/C12H15ClO2S/c1-12(2,11(13)14)16-8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
NODVLMISUCPDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)Cl)SCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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